![molecular formula C17H19N5O2S B2794753 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1257705-09-1](/img/structure/B2794753.png)
5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
概要
説明
GS-829845は、ヤヌスキナーゼ1(JAK1)阻害剤であるフィルゴチニブの主要な活性代謝物です。フィルゴチニブは主に、関節リウマチや潰瘍性大腸炎の治療に使用されます。 GS-829845は、フィルゴチニブと同様のJAK1選択性プロファイルを保持していますが、その効力はフィルゴチニブの約10分の1です .
準備方法
合成経路と反応条件: GS-829845は、フィルゴチニブの代謝によって合成されます。 フィルゴチニブは、経口投与後、広くかつ迅速に吸収され、カルボキシルエステラーゼアイソフォーム2によって代謝されてGS-829845が生成されます . 主要な代謝物は、母体化合物と比較して、同様のJAK1選択性プロファイルを持ちますが、活性が低下(10倍)し、全身曝露量が増加(約16〜20倍)しています .
工業的生産方法: GS-829845の工業的生産には、フィルゴチニブの合成とその後の代謝変換が含まれます。 フィルゴチニブは、そのコア構造の形成を含む一連の化学反応によって合成され、その後、目的の薬理学的特性を得るために官能基の修飾が行われます .
化学反応の分析
反応の種類: GS-829845は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、その代謝変換と薬理活性に不可欠です。
一般的な試薬と条件: GS-829845の合成と反応に使用される一般的な試薬には、フィルゴチニブからの代謝変換を促進するカルボキシルエステラーゼ酵素が含まれます . 反応条件は、変換が人体内で起こるため、通常、生理的pHと温度で行われます。
生成される主要な生成物: フィルゴチニブの代謝変換から生成される主要な生成物は、GS-829845です。 この代謝物は、母体化合物の薬理活性を保持しますが、効力は低下し、全身曝露量が増加しています .
科学的研究の応用
Basic Information
- Molecular Formula : C17H19N5O2S
- Molecular Weight : 357.43 g/mol
- Density : 1.48 g/cm³ (predicted)
- Color : White to off-white solid
- pKa : 5.03 (predicted)
Anticancer Activity
Recent studies indicate that compounds similar to 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance, research has shown that such compounds can inhibit c-KIT kinase activity, which is crucial in gastrointestinal stromal tumors (GISTs) and other malignancies characterized by c-KIT mutations .
Anti-inflammatory Properties
In addition to anticancer effects, there is emerging evidence suggesting that this compound may also possess anti-inflammatory properties. A study demonstrated that related triazole derivatives reduced disease activity in models of inflammatory bowel disease by decreasing neutrophil infiltration and inflammatory markers . This dual action makes it a candidate for treating conditions where inflammation and cancer coexist.
Study on GIST Treatment
A notable case study involved the evaluation of a related compound's efficacy against GISTs. The study highlighted the compound's ability to overcome resistance associated with c-KIT mutations, providing a promising avenue for therapeutic intervention in patients who have developed resistance to standard therapies .
Investigation of Structure–Activity Relationship (SAR)
Another significant investigation focused on the structure–activity relationship of triazole derivatives. This research identified key modifications that enhance the potency and selectivity of these compounds against specific cancer targets. The findings suggest that small changes in the molecular structure can lead to substantial improvements in biological activity .
Table of Synthetic Routes
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Cyclization | [1,2,4]Triazole derivatives | Formation of triazole ring |
2 | Substitution | Thiomorpholine derivatives | Introduction of thiomorpholine |
3 | Coupling | Coupling agents | Final product formation |
作用機序
GS-829845は、ヤヌスキナーゼ1(JAK1)を選択的に阻害することで作用を発揮します。 この阻害は、ヤヌスキナーゼ-シグナル伝達および転写活性化因子(STAT)経路内のプロ炎症性サイトカインのサブセットを調節し、ヤヌスキナーゼ2またはヤヌスキナーゼ3によって阻害されるものとは異なります . ヤヌスキナーゼ1の阻害は、シグナル伝達および転写活性化因子タンパク質のリン酸化と活性化を防ぎ、炎症と免疫応答を抑制します .
6. 類似の化合物との比較
GS-829845は、フィルゴチニブ、バリシチニブ、トファシチニブ、ウパダシチニブなどの他のヤヌスキナーゼ阻害剤と似ています。GS-829845は、これらの化合物とは異なる独自の特性を持っています。
フィルゴチニブ: GS-829845は、フィルゴチニブの主要な活性代謝物であり、同様のヤヌスキナーゼ1選択性プロファイルを持っていますが、効力は低下し、全身曝露量が増加しています
バリシチニブ: バリシチニブは、ヤヌスキナーゼ1およびヤヌスキナーゼ2を選択的に阻害する阻害剤である一方、GS-829845はヤヌスキナーゼ1に対してより選択的です
トファシチニブ: トファシチニブは、ヤヌスキナーゼ1、ヤヌスキナーゼ2、ヤヌスキナーゼ3を標的とする非選択的ヤヌスキナーゼ阻害剤であるのに対し、GS-829845はヤヌスキナーゼ1に対してより選択的です
ウパダシチニブ: ウパダシチニブは、GS-829845とは化学構造と薬物動態プロファイルが異なる選択的ヤヌスキナーゼ1阻害剤です
類似化合物との比較
GS-829845 is similar to other Janus kinase inhibitors, such as Filgotinib, Baricitinib, Tofacitinib, and Upadacitinib. it has unique properties that distinguish it from these compounds:
Filgotinib: GS-829845 is the primary active metabolite of Filgotinib and has a similar Janus kinase 1 selectivity profile but with reduced potency and increased systemic exposure
Baricitinib: Baricitinib is a selective Janus kinase 1 and Janus kinase 2 inhibitor, whereas GS-829845 is more selective for Janus kinase 1
Tofacitinib: Tofacitinib is a non-selective Janus kinase inhibitor that targets Janus kinase 1, Janus kinase 2, and Janus kinase 3, while GS-829845 is more selective for Janus kinase 1
Upadacitinib: Upadacitinib is a selective Janus kinase 1 inhibitor with a different chemical structure and pharmacokinetic profile compared to GS-829845
生物活性
5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (CAS No. 1257705-09-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19N5O2S
- Molecular Weight : 357.43 g/mol
- Density : 1.48 g/cm³ (predicted)
- Form : Solid, white to off-white color
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolo-pyridine scaffold is known for its ability to act as a bioisostere for purines and carboxylic acids, which allows it to engage in multiple biological interactions.
Biological Activity Overview
Research indicates that compounds containing the triazolo[1,5-a]pyridine framework exhibit a range of biological activities, including:
- Antiviral Activity : Studies have shown that related triazolo derivatives can inhibit viral polymerases and disrupt protein-protein interactions essential for viral replication. For instance, derivatives have demonstrated effective inhibition of the PA-PB1 interaction in influenza viruses with IC50 values in the low micromolar range .
- Anticancer Properties : The compound's structure suggests potential activity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. The metal-chelating properties of the triazolo ring have also been explored for developing anti-cancer agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolo derivatives similar to this compound:
特性
IUPAC Name |
5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJAVQGRJEEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257705-09-1 | |
Record name | GS-829845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。